
N-(2-fluorophenyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)isonicotinamide (FNI) is a chemical compound that has been studied extensively for its potential applications in scientific research. FNI is a derivative of isonicotinamide, which is a well-known and widely used compound in the field of medicinal chemistry. FNI has been found to have a variety of interesting properties, including its ability to inhibit certain enzymes and its potential as a tool for studying cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Fluorinated compounds often play a crucial role in drug discovery. Researchers have explored the synthesis and biological activity of N-(2-fluorophenyl)pyridine-4-carboxamide derivatives. These studies aim to identify potential drug candidates with improved properties, such as enhanced bioavailability, metabolic stability, and target specificity .
Anti-Inflammatory Agents
In recent research, N-(2-fluorophenyl)pyridine-4-carboxamide analogs have been evaluated for their anti-inflammatory effects. Specifically, some derivatives demonstrated potent inhibitory activity against tumor necrosis factor-alpha (TNF-α) generation, which is associated with inflammation. These findings highlight the compound’s potential as an anti-inflammatory agent .
Radiopharmaceuticals and Imaging Agents
Fluorine-18 (^18F)-substituted pyridines are of interest in nuclear medicine and positron emission tomography (PET) imaging. Researchers have explored synthetic routes to prepare ^18F-labeled pyridines, including N-(2-fluorophenyl)pyridine-4-carboxamide. These compounds serve as potential imaging agents for various biological applications, aiding in disease diagnosis and monitoring .
Agrochemicals and Crop Protection
Fluorine-containing substituents are commonly incorporated into lead structures for agrochemicals. While not specific to N-(2-fluorophenyl)pyridine-4-carboxamide, the general trend is to enhance the physical, biological, and environmental properties of agricultural products by introducing fluorine atoms. This modification strategy has led to the commercialization of various fluorinated compounds as active ingredients in pesticides and herbicides .
Materials Science and Organic Electronics
Fluorinated aromatic compounds find applications in materials science. Researchers explore their use in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). While N-(2-fluorophenyl)pyridine-4-carboxamide itself may not be a prominent player, its fluorinated derivatives could contribute to the development of novel materials with desirable electronic properties .
Catalysis and Synthetic Chemistry
Fluorinated pyridines, including N-(2-fluorophenyl)pyridine-4-carboxamide, can serve as ligands in transition metal-catalyzed reactions. These ligands influence the reactivity and selectivity of catalytic processes. Researchers investigate their use in cross-coupling reactions, C-H activation, and other transformations. The electron-withdrawing effect of fluorine enhances the stability of metal complexes, making these ligands valuable in synthetic chemistry .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors
Mode of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities are typically the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, often resulting in therapeutic effects
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that n-(2-fluorophenyl)pyridine-4-carboxamide may also have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKAYFAGFAAAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(5-methyl-2-furyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5529697.png)
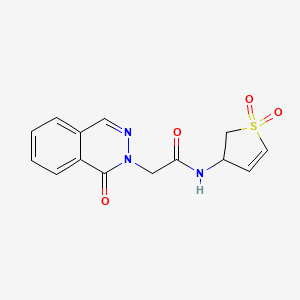
![N-{4-[acetyl(methyl)amino]phenyl}-2,4-dimethoxybenzamide](/img/structure/B5529713.png)
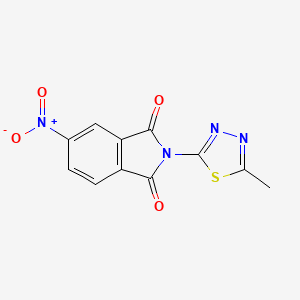
![3-(4-chlorophenyl)-6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5529728.png)
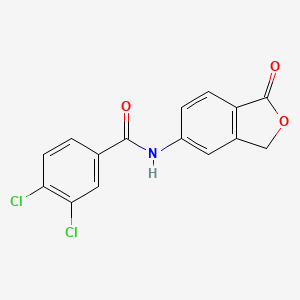
![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5529752.png)
![6,7-diethoxy-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5529757.png)
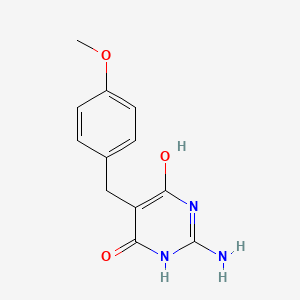
![N-{4-[acetyl(methyl)amino]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5529781.png)
![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5529793.png)
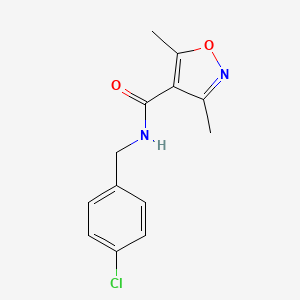
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5529819.png)